Non-Competitive Inhibition and Substrate-Independent Potency
Cudetaxestat, a non-competitive ATX inhibitor, demonstrates no significant drug-drug interaction (DDI) with nintedanib, an approved IPF therapy. In a head-to-head in vivo pharmacokinetic study in rats, co-administration of cudetaxestat with nintedanib resulted in no significant changes (p=ns) in maximal plasma concentration (Cmax) or area under the curve (AUC) for nintedanib [1]. In stark contrast, the competitive ATX inhibitor ziritaxestat (GLPG-1690) significantly increased nintedanib exposure, with a 1.8-fold increase in Cmax (p ≤ 0.05) and a 2.8-fold increase in AUC (p ≤ 0.001) under identical conditions [1].
| Evidence Dimension | Nintedanib pharmacokinetics upon co-administration |
|---|---|
| Target Compound Data | No significant change in nintedanib Cmax or AUC (p=ns) |
| Comparator Or Baseline | Ziritaxestat (GLPG-1690): 1.8-fold increase in Cmax (p ≤ 0.05); 2.8-fold increase in AUC (p ≤ 0.001) |
| Quantified Difference | Cudetaxestat: 0-fold change; Ziritaxestat: 1.8- to 2.8-fold increase |
| Conditions | In vivo rat study; co-administration at steady state |
Why This Matters
This absence of DDI is critical for patient safety and enables combination therapy with standard-of-care nintedanib without dose adjustment, a key differentiator for clinical trial design and eventual market adoption.
- [1] Blade Therapeutics Announces Positive Data from Preclinical Drug-Drug Interaction Study of Cudetaxestat. Business Wire. September 20, 2021. View Source
